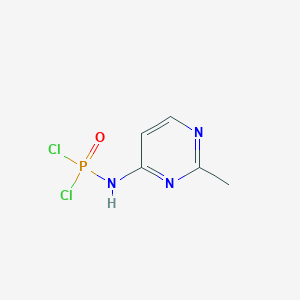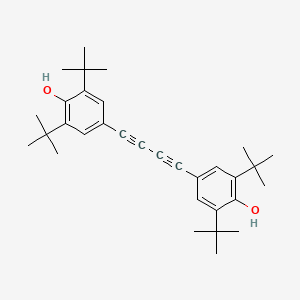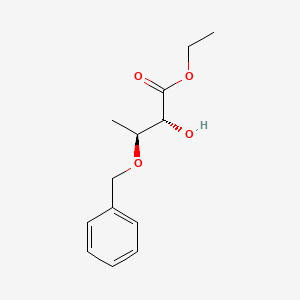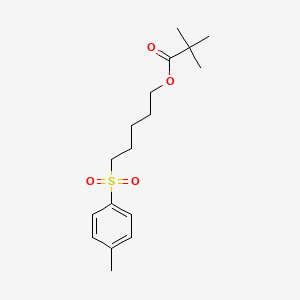
tris(3,5-diphenylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,5-diphenylphenyl)phosphane: is an organophosphorus compound characterized by the presence of three 3,5-diphenylphenyl groups attached to a central phosphorus atom. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(3,5-diphenylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents. Another method includes the addition of phosphorus-hydrogen bonds to unsaturated compounds. Additionally, the reduction of phosphine oxides and related compounds can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process often requires the use of inert atmospheres to prevent oxidation and degradation of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tris(3,5-diphenylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine from its oxide form.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds .
Aplicaciones Científicas De Investigación
Chemistry: Tris(3,5-diphenylphenyl)phosphane is widely used as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are often employed as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential use in drug delivery systems and as therapeutic agents. The compound’s ability to form stable complexes with metals makes it a candidate for targeted drug delivery .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers. Its unique properties enhance the performance and durability of these materials .
Mecanismo De Acción
The mechanism by which tris(3,5-diphenylphenyl)phosphane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy and increasing reaction rates. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparación Con Compuestos Similares
- Tris(3,5-dimethylphenyl)phosphane
- Tris(4-methoxyphenyl)phosphane
- Tris(2,4,6-trimethylphenyl)phosphane
- Tris(4-fluorophenyl)phosphane
- Tris(4-chlorophenyl)phosphane
Uniqueness: Tris(3,5-diphenylphenyl)phosphane is unique due to its bulky phenyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications requiring high stability and selectivity, such as in catalysis and material science .
Propiedades
Número CAS |
561068-06-2 |
|---|---|
Fórmula molecular |
C54H39P |
Peso molecular |
718.9 g/mol |
Nombre IUPAC |
tris(3,5-diphenylphenyl)phosphane |
InChI |
InChI=1S/C54H39P/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H |
Clave InChI |
GJXYFZSLAQBDTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)

![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)


![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)


![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)

